2-Ethoxy-5-(piperidin-2-yl)pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-ethoxy-5-piperidin-2-ylpyridine |
InChI |
InChI=1S/C12H18N2O/c1-2-15-12-7-6-10(9-14-12)11-5-3-4-8-13-11/h6-7,9,11,13H,2-5,8H2,1H3 |
InChI Key |
MUIOATMAWURDAO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC=C(C=C1)C2CCCCN2 |
Origin of Product |
United States |
Structure Activity Relationship Sar and Molecular Design of 2 Ethoxy 5 Piperidin 2 Yl Pyridine Analogs
Systematic Modification and Bioactivity Profiling
Systematic modification of the lead compound, 2-Ethoxy-5-(piperidin-2-yl)pyridine, allows for a detailed exploration of the chemical space and the development of a comprehensive SAR.
The ethoxypyridine core is a critical component for the activity of these analogs. The nature and position of substituents on this ring system can significantly modulate potency and selectivity. The pyridine (B92270) nitrogen itself is a key pharmacophoric element, often forming a hydrogen bond with a backbone NH group at the subunit interface of nAChRs. pnas.org
Modifications to the alkoxy group and the pyridine ring have yielded important insights. For instance, in related 2,5-dimethoxyphenylpiperidines, the deletion of the 2-methoxy group resulted in a more than 500-fold decrease in potency, highlighting the critical role of this substituent. acs.org While direct comparisons for the ethoxy group in this compound are specific to the series, the general principle of the importance of the 2-alkoxy substituent holds.
Furthermore, introducing various functional groups onto the pyridine or a related phenyl ring has been shown to be a viable strategy for optimizing activity. In studies of related scaffolds, substituents like chloro, trifluoromethyl, and cyano groups at specific positions were found to enhance potency. mdpi.com For example, in a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors, 2-chloro and 4-chloro analogs showed improved potency relative to the unsubstituted hit compound. mdpi.com
| Modification to Aromatic Core | General Impact on Bioactivity | Source |
| Deletion of 2-alkoxy group | Significant drop in potency | acs.org |
| Introduction of 2-chloro or 4-chloro groups | Improved potency | mdpi.com |
| Introduction of 4-trifluoromethyl group | Improved potency | mdpi.com |
| Introduction of 2-cyano or 4-cyano groups | Improved potency | mdpi.com |
The piperidine (B6355638) moiety is a common feature in a vast number of biologically active compounds and approved drugs. researchgate.netthieme-connect.com Its conformation and substitution patterns are crucial determinants of biological activity in this compound analogs. The protonated nitrogen of the piperidine ring at physiological pH is a key feature, often engaging in cation-π interactions with aromatic residues in the binding pocket of receptors like the nAChR. nih.gov
The stereochemistry of the piperidine ring is of paramount importance. Chiral piperidine scaffolds are prevalent in active pharmaceuticals as they can enhance biological activity and selectivity. thieme-connect.com For the parent compound, the connection at the 2-position of the piperidine ring creates a chiral center, meaning that the (R)- and (S)-enantiomers can have significantly different pharmacological properties.
Substitution on the piperidine ring itself also plays a critical role. In a series of 2-amino-4-(1-piperidine) pyridine derivatives designed as ALK/ROS1 inhibitors, various substituents on the piperidine nitrogen were explored. nih.gov These modifications directly influenced the compounds' inhibitory potency against cancer cell lines. nih.gov For example, compound 2e from this study, which featured a specific substitution pattern, demonstrated potent anti-proliferative activity. nih.gov
| Piperidine Modification | Observation | Source |
| Protonation State | The protonated piperidine nitrogen is crucial for cation-π interactions. | nih.gov |
| Chirality | Enantiomers ((R) vs. (S)) can exhibit different biological activities and potencies. | thieme-connect.com |
| N-Substitution | Substituents on the piperidine nitrogen directly modulate biological potency. | nih.gov |
In a study of bis-3-chloropiperidines, lysine-based linkers were used to connect two piperidine units. nih.gov The research revealed that introducing aromatic groups into the side chain of the lysine (B10760008) linker had a significant impact on the compound's DNA alkylating activity. nih.gov This demonstrates that even distal changes in a linker can influence the molecule's interaction with its biological target. Although the specific chemistry is different, the principle applies to the design of nAChR modulators, where the linker would orient the piperidine and pyridine moieties within the receptor's binding site.
Ligand Efficiency and Property-Based Design in Analog Generation
Ligand efficiency (LE) is a key metric in property-based drug design, relating the potency of a compound to its size (typically the number of heavy atoms). It is used to identify small, efficient fragments that can be developed into more potent leads. In the development of analogs of this compound, focusing on LE helps to avoid generating large, lipophilic molecules that often have unfavorable pharmacokinetic properties.
For example, in the development of ALK/ROS1 inhibitors, a lead compound was optimized to produce derivatives with improved potency. nih.gov Compound 2e emerged with an IC₅₀ value of 41.3 nM against the crizotinib-resistant ALKL1196M mutant, which was approximately two-fold more potent than crizotinib (B193316) itself. nih.gov This highlights a successful optimization of binding efficiency.
| Compound | Target | IC₅₀ (nM) | Note | Source |
| Crizotinib | ALKL1196M | ~82.6 | Reference compound | nih.gov |
| Compound 2e | ALKL1196M | 41.3 | ~2-fold more potent than Crizotinib | nih.gov |
| Crizotinib | ROS1G2032R | 643.5 | Reference compound | nih.gov |
| Compound 2e | ROS1G2032R | 104.7 | ~6-fold more potent than Crizotinib | nih.gov |
This data illustrates how rational modifications can lead to significant gains in potency, and by extension, ligand efficiency.
Rational Design Principles for Optimized Biological Activity
The rational design of novel analogs is built upon the SAR data and property-based considerations. The goal is to introduce structural changes that enhance interactions with the target receptor while maintaining or improving drug-like properties. mdpi.com
Key design principles for optimizing the biological activity of this compound analogs include:
Targeting Key Interactions: Design modifications should preserve or enhance known critical interactions, such as the hydrogen bond formed by the pyridine nitrogen and the cation-π interaction of the protonated piperidine. pnas.orgnih.gov
Structure-Based Design: When available, crystal structures of the target protein (or a homolog like the acetylcholine-binding protein, AChBP) can guide the design of new analogs that fit optimally into the binding site. nih.gov
Multi-functional Design: For complex diseases, molecules can be designed to interact with multiple targets. For instance, designing compounds that are dual inhibitors of different kinases or that possess additional properties like antioxidant activity can be a viable strategy. researchgate.net
Bioisosteric Replacements and Scaffold Variations
To explore new chemical space and improve properties, medicinal chemists often employ bioisosteric replacements and scaffold hopping.
A bioisostere is a chemical substituent that can be exchanged for another without drastically changing the biological activity of the molecule. In the context of this compound, the ethoxy group could potentially be replaced by other small alkoxy groups, a trifluoromethyl group, or a methylthio group to fine-tune electronic properties and metabolic stability.
Scaffold variation, a more significant modification, involves replacing one of the core ring systems. Research on related compounds has shown that replacing a pyrimidine (B1678525) core with a pyridine ring can result in a loss of activity, but this activity can be partially restored by introducing a cyano group. mdpi.com Similarly, replacing the pyrimidine with a phenyl ring led to a further drop in activity. mdpi.com In another example, initial screening of a compound library identified a piperidine derivative with a naphthalene (B1677914) core; this was subsequently changed to a pyridine ring to improve binding to the target protein. nih.gov These examples show that while the pyridine-piperidine scaffold is effective, related scaffolds can also yield active compounds, providing alternative backbones for drug development. thieme-connect.com
| Original Scaffold/Group | Bioisosteric Replacement/Scaffold Variation | Outcome | Source |
| Naphthalene | Pyridine | Marginally increased binding affinity | nih.gov |
| Pyrimidine Core | Pyridine Core | ~2-fold loss of activity | mdpi.com |
| Pyridine Core | Phenyl Core | Further drop in activity | mdpi.com |
An article on the in vitro biological and pharmacological investigations of the chemical compound This compound cannot be generated as requested.
Following a comprehensive search of available scientific literature, no specific in vitro studies or data were found for the compound "this compound" corresponding to the biological targets and mechanisms outlined in the request. The required information for the following sections and subsections is not present in the public domain according to the search results:
Enzyme Inhibition Studies
Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Inhibition
Protein Kinase (Polo-like Kinase 1, atypical Protein Kinase C) Inhibition
Protease (Flavivirus NS2B-NS3 Protease) Inhibition
Phosphodiesterase (PDE3A) Inhibitory Activity
Receptor Ligand Binding and Modulation Assays
Serotonin Receptor (5-HT2A) Agonism
Without primary research data on "this compound," it is not possible to provide a scientifically accurate and informative article that adheres to the strict requirements of the prompt. Information on related but structurally different compounds cannot be used as a substitute.
In Vitro Biological and Pharmacological Investigations of this compound
Following a comprehensive review of scientific literature, no specific in vitro biological or pharmacological data was found for the compound this compound concerning its activity as a cannabinoid receptor (CB1R) antagonist, its interactions as a vesicular acetylcholine (B1216132) transporter (vAChT) ligand, or its potential for TRPC6 channel inhibition.
Anti-infective Activities of this compound
Similarly, a thorough search of published research yielded no specific information or data regarding the antimicrobial (antibacterial, antifungal), antiviral, or antitubercular properties of this compound.
The absence of information in these specified areas prevents a detailed discussion and the creation of data tables as requested in the article outline. Further research would be necessary to determine the pharmacological and anti-infective profile of this specific chemical compound.
In Vitro Biological and Pharmacological Investigations Focus on Mechanisms and Targets
Anti-inflammatory Activity
No studies were identified that investigated the in vitro anti-inflammatory effects of 2-Ethoxy-5-(piperidin-2-yl)pyridine.
Anticancer Activities (In Vitro Cytotoxicity Evaluation)
There is no available research on the in vitro cytotoxicity of this compound against any cancer cell lines.
Neurobiological Activity in Cellular Models
No literature could be found pertaining to the neurobiological activity of this compound in cellular models.
Mechanistic Elucidation of Biological Actions in Cellular Systems
Without primary biological activity data, there are no studies available that elucidate the mechanistic pathways of this compound in cellular systems.
Computational Chemistry and in Silico Investigations
Molecular Docking and Ligand-Target Interaction Analysis
Prediction of Binding Modes and Affinities
In the case of 2-Ethoxy-5-(piperidin-2-yl)pyridine, molecular docking simulations would be employed to predict how it might interact with various biological targets. The process involves generating a multitude of possible conformations of the ligand within the binding site of a receptor. These poses are then scored based on a function that estimates the binding affinity, with lower scores typically indicating a more favorable interaction.
For a comprehensive analysis, a panel of relevant biological targets would be selected based on the structural motifs of the compound—the pyridine (B92270) and piperidine (B6355638) rings. These are common scaffolds in ligands for various receptors, including but not limited to G-protein coupled receptors (GPCRs) and ion channels. The binding affinity, often expressed as a binding energy (e.g., in kcal/mol), provides a quantitative prediction of the ligand's potency. For instance, studies on similar heterocyclic compounds have shown that even minor structural modifications can significantly alter binding affinities.
A hypothetical docking study of this compound against a selected receptor might yield a range of binding energies, as illustrated in the conceptual data table below.
Table 1: Predicted Binding Affinities of this compound with Various Receptor Targets (Hypothetical Data)
| Receptor Target | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) (nM) |
|---|---|---|
| Dopamine D2 Receptor | -8.5 | 50 |
| Serotonin 5-HT2A Receptor | -7.9 | 120 |
| Alpha-1 Adrenergic Receptor | -9.2 | 25 |
Elucidation of Key Intermolecular Interactions
Beyond predicting binding affinity, molecular docking provides crucial insights into the specific non-covalent interactions that stabilize the ligand-receptor complex. These interactions are fundamental to molecular recognition and biological activity.
For this compound, key interactions would likely involve:
Hydrogen Bonds: The nitrogen atoms in the pyridine and piperidine rings, as well as the oxygen of the ethoxy group, can act as hydrogen bond acceptors. The N-H group of the piperidine ring can serve as a hydrogen bond donor. These interactions with specific amino acid residues (e.g., serine, threonine, asparagine, glutamine) in a receptor's binding pocket are often critical for high-affinity binding.
Pi-Pi Stacking: The aromatic pyridine ring can engage in π-π stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan. researchgate.net These interactions contribute significantly to the stability of the binding complex. researchgate.net
Hydrophobic Interactions: The ethyl group of the ethoxy moiety and the aliphatic portions of the piperidine ring can form hydrophobic interactions with nonpolar amino acid residues like leucine, valine, and isoleucine.
Cation-Pi Interactions: If the piperidine nitrogen is protonated, it could form a cation-π interaction with an aromatic ring of a receptor.
Visual analysis of the docked poses would reveal the precise nature and geometry of these interactions, guiding further optimization of the ligand's structure to enhance its binding properties.
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure and properties of a molecule. These methods are invaluable for rationalizing molecular stability, reactivity, and other physicochemical characteristics.
Electronic Structure Analysis (HOMO-LUMO Energy Gaps)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO reflects its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and chemical reactivity.
A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, a calculated HOMO-LUMO gap would provide insights into its kinetic stability and its potential to participate in charge-transfer interactions. The electronic properties, and thus the HOMO-LUMO gap, can be fine-tuned by introducing different substituents on the pyridine or piperidine rings. amadischem.com
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.2 |
| LUMO | -1.5 |
| HOMO-LUMO Gap | 4.7 |
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability
Natural Bond Orbital (NBO) analysis is a powerful tool for studying charge delocalization, hyperconjugative interactions, and the nature of chemical bonds within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonding/antibonding orbitals.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other molecules, particularly in the context of non-covalent interactions.
The MEP map uses a color scale to indicate regions of different electrostatic potential:
Red: Regions of high negative potential, typically associated with lone pairs on electronegative atoms like oxygen and nitrogen. These areas are prone to electrophilic attack.
Blue: Regions of high positive potential, usually found around hydrogen atoms attached to electronegative atoms. These areas are susceptible to nucleophilic attack.
Green/Yellow: Regions of neutral or near-neutral potential.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis is a critical step in understanding the three-dimensional structure of a molecule and its flexibility. For a molecule like this compound, which contains multiple rotatable bonds, a multitude of conformations are possible. Identifying the low-energy conformers is essential as they are the most likely to be biologically relevant.
Molecular dynamics (MD) simulations offer a way to observe the dynamic behavior of a molecule over time. By simulating the motion of atoms and molecules, MD can provide insights into the stability of different conformations, the interactions between different parts of the molecule, and how the molecule might interact with its environment. For instance, a study on the reaction of piperidine with 2-ethoxy-3,5-dinitropyridine (B100253) utilized molecular dynamics simulations to validate the stability of the resulting inhibitor-protease complex under physiological conditions. researchgate.net A similar approach for this compound would involve simulating the molecule in a solvent, such as water, to understand its conformational preferences and stability.
Table 1: Hypothetical Low-Energy Conformers of this compound
| Conformer | Dihedral Angle (C4-C5-C6-N1) | Relative Energy (kcal/mol) | Population (%) |
| 1 | 60° | 0.00 | 45 |
| 2 | 180° | 1.20 | 25 |
| 3 | -60° | 1.50 | 20 |
| 4 | 0° | 3.00 | 10 |
This table presents a hypothetical distribution of low-energy conformers, which would be determined through computational methods like potential energy surface scans and geometry optimizations.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. mdpi.comunc.edu
For a series of analogs of this compound, a QSAR study would involve calculating a wide range of molecular descriptors, such as electronic, steric, and hydrophobic properties. These descriptors would then be correlated with experimentally determined biological activity data using statistical methods like multiple linear regression or machine learning algorithms. nih.gov The resulting QSAR model could then guide the design of new derivatives with potentially enhanced activity.
Table 2: Hypothetical QSAR Model for a Series of this compound Analogs
| Descriptor | Coefficient | Standard Error | p-value |
| LogP (Hydrophobicity) | 0.45 | 0.12 | <0.01 |
| Dipole Moment | -0.21 | 0.08 | <0.05 |
| HOMO Energy | 0.15 | 0.05 | <0.01 |
| Steric Hindrance (Es) | -0.33 | 0.10 | <0.01 |
This table illustrates a hypothetical QSAR equation where LogP, dipole moment, HOMO energy, and a steric parameter are identified as significant contributors to the biological activity of this class of compounds.
Virtual Screening and In Silico Ligand Design
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. mdpi.com This process can be either ligand-based or structure-based. In the absence of a known 3D structure of the target, ligand-based virtual screening, which relies on the similarity to known active compounds, can be employed. nih.govnih.gov
Starting with this compound as a lead compound, in silico ligand design can be used to propose structural modifications that are predicted to improve its binding affinity and selectivity for a specific biological target. This process often involves iterative cycles of computational design, virtual screening of the designed compounds, and prioritization of the most promising candidates for synthesis and experimental testing. The identification of novel chemotypes through virtual screening campaigns has been successfully demonstrated for various targets. nih.govresearchgate.net
Table 3: Hypothetical Results from a Virtual Screening Campaign
| Compound ID | Similarity Score to Lead | Predicted Affinity (pIC50) | Novelty |
| ZINC12345678 | 0.85 | 7.2 | Low |
| CHEMBL987654 | 0.72 | 6.8 | Medium |
| VENDOR-A-001 | 0.65 | 7.5 | High |
| VENDOR-B-002 | 0.91 | 6.5 | Low |
This table shows hypothetical output from a virtual screening run, where compounds are ranked based on their similarity to the lead compound, their predicted biological activity, and their structural novelty.
Analytical Characterization Techniques in Research Context
Spectroscopic Analysis for Structural Confirmation
Spectroscopic methods are indispensable for elucidating the molecular architecture of 2-Ethoxy-5-(piperidin-2-yl)pyridine. Each technique provides unique insights into the compound's structural features, and together they offer a complete picture of its chemical identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. Detailed ¹H and ¹³C NMR data would provide a definitive map of the hydrogen and carbon framework of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal distinct signals corresponding to each unique proton environment in the molecule. The ethoxy group would show a characteristic triplet for the methyl protons and a quartet for the methylene (B1212753) protons. The aromatic protons on the pyridine (B92270) ring would appear as a set of doublets and a doublet of doublets, with their specific chemical shifts and coupling constants confirming their substitution pattern. The protons of the piperidine (B6355638) ring would present as a complex series of multiplets, and the proton on the chiral center (C2 of the piperidine ring) would have a distinct chemical shift.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton data by identifying all unique carbon atoms. The spectrum would display characteristic signals for the ethoxy carbons, the carbons of the pyridine ring (with shifts influenced by the nitrogen atom and the ethoxy substituent), and the five distinct carbons of the piperidine ring.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values and actual experimental data may vary.)
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Pyridine-H3 | 6.7 - 6.9 | d |
| Pyridine-H4 | 7.5 - 7.7 | dd |
| Pyridine-H6 | 8.0 - 8.2 | d |
| Piperidine-H2 | 3.0 - 3.3 | m |
| Piperidine-NH | 1.5 - 2.5 (broad) | s |
| Piperidine-CH₂ | 1.4 - 2.0 | m |
| Ethoxy-CH₂ | 4.2 - 4.4 | q |
| Ethoxy-CH₃ | 1.3 - 1.5 | t |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values and actual experimental data may vary.)
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Pyridine-C2 | 162 - 164 |
| Pyridine-C3 | 110 - 112 |
| Pyridine-C4 | 138 - 140 |
| Pyridine-C5 | 130 - 132 |
| Pyridine-C6 | 147 - 149 |
| Piperidine-C2 | 58 - 62 |
| Piperidine-C3 | 25 - 28 |
| Piperidine-C4 | 24 - 27 |
| Piperidine-C5 | 25 - 28 |
| Piperidine-C6 | 45 - 48 |
| Ethoxy-CH₂ | 60 - 63 |
| Ethoxy-CH₃ | 14 - 16 |
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching of the alkyl and aromatic groups, C-O stretching of the ether linkage, C=N and C=C stretching vibrations of the pyridine ring, and N-H stretching of the piperidine amine. Raman spectroscopy, being complementary to IR, would be particularly useful for observing the symmetric vibrations of the pyridine ring.
Detailed experimental IR and Raman spectral data for this compound are not currently available in published scientific literature.
Table 3: Predicted IR Absorption Bands for this compound (Note: These are estimated values and actual experimental data may vary.)
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch (Piperidine) | 3300 - 3500 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| C=N Stretch (Pyridine) | 1580 - 1620 |
| C=C Stretch (Pyridine) | 1450 - 1580 |
| C-O Stretch (Ether) | 1200 - 1250 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the pyridine ring in this compound. The UV-Vis spectrum would be expected to show absorption maxima corresponding to the π → π* and n → π* transitions of the substituted pyridine system. The exact wavelength of maximum absorbance (λmax) would be influenced by the ethoxy and piperidinyl substituents.
Specific UV-Vis absorption data for this compound has not been reported in readily accessible scientific sources.
Mass Spectrometry (MS, ESI-MS, LC-MS)
Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. For this compound, techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) would be expected to show a prominent peak for the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the confirmation of the molecular formula. Fragmentation patterns observed in the mass spectrum would offer further structural information, corresponding to the cleavage of the ethoxy group, and fragmentation of the piperidine and pyridine rings.
While the molecular weight is known, detailed experimental mass spectral data, including fragmentation patterns, for this compound is not available in the public domain.
Table 4: Predicted Mass Spectrometry Data for this compound
| Analysis | Predicted Value |
| Molecular Formula | C₁₂H₁₈N₂O |
| Molecular Weight | 206.28 g/mol |
| [M+H]⁺ (ESI-MS) | m/z 207.15 |
Chromatographic Purity and Separation Methods
Chromatographic techniques are essential for assessing the purity of this compound and for its separation from any impurities or starting materials.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of a non-volatile compound like this compound. A reversed-phase HPLC method, likely employing a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (with potential additives like formic acid or trifluoroacetic acid to improve peak shape), would be developed. The purity would be assessed by the area percentage of the main peak in the chromatogram. Method validation would include parameters such as linearity, precision, accuracy, and specificity.
Specific HPLC methods and chromatograms for the analysis of this compound are not described in the available scientific literature.
Table 5: Illustrative HPLC Method Parameters for this compound (Note: This is a hypothetical method and would require optimization.)
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering superior resolution, speed, and sensitivity compared to traditional HPLC. biomedres.us This technique is widely adopted in pharmaceutical analysis for purity assessment, impurity profiling, and quantitative analysis of active pharmaceutical ingredients (APIs) and synthetic intermediates. mdpi.com While specific UPLC methods for this compound are not extensively detailed in publicly available literature, a representative method can be constructed based on established practices for analyzing related pyridine and piperidine derivatives. shimadzu.comresearchgate.net
A typical UPLC analysis for a compound like this compound would be designed to provide rapid and efficient separation from starting materials, by-products, and potential degradants. The method would leverage sub-2 µm particle columns to achieve high efficiency. Key parameters for such a method are outlined in the table below.
Table 1: Representative UPLC Method Parameters for Analysis of Pyridine Derivatives
| Parameter | Typical Condition | Purpose |
| Column | Acquity UPLC BEH C18 or C8 (50 mm x 2.1 mm, 1.7 µm) | Provides excellent retention and peak shape for a broad range of compounds. |
| Mobile Phase A | 0.1% Formic Acid or Trifluoroacetic acid in Water | Acidified aqueous phase to ensure consistent ionization and improve peak shape of basic compounds. |
| Mobile Phase B | Acetonitrile or Methanol | Organic solvent to elute the compound from the reversed-phase column. |
| Gradient | 5% to 95% B over 2-5 minutes | A gradient elution is typically used to separate compounds with a range of polarities in a short time. |
| Flow Rate | 0.4 - 0.6 mL/min | Optimized for small particle columns to maintain high efficiency and resolution. |
| Column Temperature | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak symmetry. |
| Detection | UV at 260 nm | Pyridine-containing structures typically exhibit strong UV absorbance, allowing for sensitive detection. shimadzu.com |
This method would be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness for its intended purpose, such as monitoring reaction completion or determining the purity of the final compound. researchgate.net
Preparative Chromatography for Compound Isolation
Following synthesis, the isolation and purification of this compound from the crude reaction mixture is essential. Preparative chromatography is the standard technique for this purpose. Research on related substituted pyridine and piperidine derivatives frequently employs flash column chromatography using silica (B1680970) gel as the stationary phase. csic.esrsc.org
The purification process involves dissolving the crude product in a minimal amount of solvent and loading it onto a silica gel column. A solvent system, known as the eluent or mobile phase, is then passed through the column. The choice of eluent is critical for achieving separation and is typically determined by preliminary analysis using thin-layer chromatography (TLC). For compounds of intermediate polarity like this compound, a mixture of a non-polar solvent and a more polar solvent is used.
Table 2: Typical Preparative Chromatography Conditions for Piperidine-Pyridine Compounds
| Parameter | Description | Source(s) |
| Technique | Flash Column Chromatography | Standard method for routine purification of organic compounds. |
| Stationary Phase | Silica Gel (e.g., 230-400 mesh) | A polar adsorbent suitable for separating compounds of varying polarities. csic.es |
| Mobile Phase (Eluent) | Hexane-Ethyl Acetate (B1210297) Gradient | A common solvent system where the polarity is gradually increased by raising the proportion of ethyl acetate to effectively elute the target compound. csic.es |
| Detection | Thin-Layer Chromatography (TLC) with UV visualization or chemical staining | Used to identify fractions containing the purified product. |
Fractions are collected sequentially and analyzed by TLC or HPLC to identify those containing the pure desired product. These pure fractions are then combined, and the solvent is removed under reduced pressure to yield the isolated this compound.
Enantiomeric Separation Techniques
The structure of this compound contains a stereocenter at the C2 position of the piperidine ring, meaning it exists as a pair of enantiomers. In pharmaceutical research, it is crucial to separate and study individual enantiomers, as they often exhibit different pharmacological activities and metabolic profiles. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective method for this purpose. researchgate.net
The separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. The different stabilities of these complexes lead to different retention times, allowing for their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used and have proven effective for separating a broad range of chiral compounds, including 2-arylpiperidine derivatives. chromatographyonline.comuni.lu
In the development of a chiral separation method, various columns and mobile phases are screened to find the optimal conditions for resolution.
Table 3: Exemplary Chiral HPLC Separation Conditions for Piperidine Analogs
| Parameter | Description | Rationale / Source(s) |
| Technique | Chiral HPLC | The gold standard for analytical and preparative separation of enantiomers. researchgate.net |
| Stationary Phase | Chiralpak® or Chirobiotic™ series columns (e.g., amylose or cellulose-based) | These polysaccharide-based CSPs provide the necessary chiral environment for enantiorecognition of piperidine derivatives. chromatographyonline.commdpi.com |
| Mobile Phase | Normal Phase: Hexane/Isopropanol/DiethylamineReversed Phase: Acetonitrile/Methanol/Buffered Water | The choice between normal, polar-organic, or reversed-phase mode significantly impacts selectivity and resolution. chromatographyonline.comsigmaaldrich.com |
| Flow Rate | 0.5 - 1.0 mL/min | Standard analytical flow rates. |
| Temperature | Ambient or controlled (e.g., 25 °C) | Temperature can influence the thermodynamics of the chiral recognition process and affect selectivity. chromatographyonline.com |
| Detection | UV (e.g., 254 nm or 260 nm) | Provides sensitive detection of the aromatic pyridine ring. |
The successful separation of a racemic mixture of a 2-arylpiperazine analog into its individual enantiomers has been documented, confirming that one enantiomer may be responsible for a specific biological activity while the other is active for a different target. uni.lu This underscores the critical importance of enantiomeric separation in drug discovery.
Future Directions and Emerging Trends in 2 Ethoxy 5 Piperidin 2 Yl Pyridine Research
Development of Novel Analogs with Enhanced Specificity and Potency
A primary focus of future research will be the rational design and synthesis of novel analogs of 2-Ethoxy-5-(piperidin-2-yl)pyridine with improved biological activity. Structure-activity relationship (SAR) studies on related 3- and 4-substituted piperidinyl pyridine (B92270) derivatives have demonstrated that modifications to both the pyridine and piperidine (B6355638) rings can significantly impact potency and selectivity. acs.orgnih.gov
Key areas for analog development include:
Modification of the Ethoxy Group: Altering the alkoxy substituent at the 2-position of the pyridine ring could influence metabolic stability and target engagement. Exploration of longer, branched, or cyclic alkoxy groups may yield compounds with improved pharmacokinetic profiles.
Substitution on the Pyridine Ring: Introduction of various substituents, such as halogens or small alkyl groups, on the pyridine core can modulate electronic properties and provide additional interaction points with biological targets.
Functionalization of the Piperidine Ring: The piperidine moiety offers a rich platform for chemical modification. SAR studies on similar scaffolds have shown that substitution at the 4-position of the piperidine ring can significantly enhance potency. acs.org For instance, the introduction of aryl or heteroaryl groups can lead to a substantial increase in inhibitory activity against specific enzymes. acs.org
The following table illustrates hypothetical modifications and their potential impact on compound properties, based on findings from related chemical series.
| Modification Site | Example Substituent | Potential Impact |
| 2-Ethoxy Group | Isopropoxy, Cyclopentyloxy | Improved metabolic stability, altered solubility |
| Pyridine Ring | 4-Fluoro, 6-Methyl | Enhanced target binding, modified electronic properties |
| Piperidine Ring (N1) | Benzyl, Acetyl | Altered cell permeability, potential for new interactions |
| Piperidine Ring (C4) | Phenyl, Pyrazolyl | Increased potency, improved selectivity |
Integration of Advanced Computational Approaches in Discovery and Design
The integration of sophisticated computational methods is becoming indispensable in modern drug discovery. For this compound research, these approaches can accelerate the identification and optimization of lead compounds.
Molecular Docking: This technique can predict the binding orientation and affinity of novel analogs within the active site of a biological target. For instance, docking studies on 3-(piperidin-4-ylmethoxy)pyridine derivatives have successfully rationalized their structure-activity relationships. nih.gov Similar in silico screening of virtual libraries of this compound analogs can prioritize candidates for synthesis. ekb.eg
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-target complex over time, offering a more realistic representation of the biological environment. nih.govrsc.org These simulations can help to assess the stability of binding interactions and identify key residues involved in target recognition. nih.goviaea.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the physicochemical properties of a series of analogs with their biological activity, enabling the prediction of potency for unsynthesized compounds. mdpi.com
This computational workflow allows for a more focused and efficient drug design process, reducing the number of compounds that need to be synthesized and tested experimentally.
Exploration of Polypharmacology and Multi-Targeting Strategies
The traditional "one-drug, one-target" paradigm is increasingly being challenged by the concept of polypharmacology, where a single molecule is designed to interact with multiple targets. nih.gov This approach can be particularly beneficial for complex multifactorial diseases. The this compound scaffold, with its distinct pyridine and piperidine moieties, presents an opportunity for the development of multi-target-directed ligands (MTDLs). nih.gov
Future research in this area may involve:
Designing Dual-Target Inhibitors: By incorporating pharmacophoric features known to interact with different biological targets, analogs of this compound could be engineered to, for example, simultaneously inhibit two different kinases involved in a cancer signaling pathway.
Hybrid Molecule Design: The piperidine or pyridine ring could be linked to another pharmacologically active scaffold to create a hybrid molecule with a unique and potentially synergistic biological profile.
This strategy could lead to the development of more effective therapies with improved efficacy and a lower likelihood of developing drug resistance.
Challenges and Opportunities in Translating Academic Findings to Pre-clinical Development
The transition of a promising compound from academic research to preclinical and clinical development is a critical and often challenging phase. For derivatives of this compound, several factors will be crucial for successful translation.
Challenges:
Pharmacokinetic and ADMET Properties: Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADMET) is essential. Poor pharmacokinetic profiles are a common reason for the failure of drug candidates in later stages of development.
In Vivo Efficacy and Safety: Demonstrating efficacy and a good safety profile in relevant animal models is a prerequisite for advancing to human trials. This requires careful selection of disease models and thorough toxicological evaluation.
Scalable Synthesis: The development of a cost-effective and scalable synthetic route is necessary for producing the large quantities of the compound required for preclinical and clinical studies. nih.gov
Opportunities:
Biomarker Development: Identifying and validating biomarkers that can monitor the therapeutic response to a this compound-based drug can de-risk clinical trials and facilitate patient stratification.
Collaborations and Partnerships: Bridging the "valley of death" between academic discovery and clinical application often requires collaboration between academic institutions, pharmaceutical companies, and funding agencies. nih.gov
A case study in the preclinical development of a fluorinated pyridine derivative for PET imaging highlights the rigorous in vitro and in vivo characterization required for clinical translation. nih.gov Similarly, a thorough preclinical package for a this compound-based candidate will be essential for its progression. nih.govresearchgate.net
Q & A
Q. What are the recommended synthetic routes for 2-Ethoxy-5-(piperidin-2-yl)pyridine, and how can reaction yields be optimized?
The synthesis of this compound typically involves multi-step protocols. A common approach includes coupling a pyridine derivative with a piperidine precursor under basic conditions. For example, describes a related synthesis using NaOH in dichloromethane for nucleophilic substitution. To optimize yields:
- Use inert atmospheres (e.g., N₂) to prevent side reactions.
- Monitor reaction progress via TLC or HPLC.
- Purify intermediates using column chromatography or recrystallization.
Yield optimization may require temperature control (e.g., 0–25°C) and stoichiometric adjustments of reagents like piperidine derivatives .
Q. How can the structural integrity of this compound be validated experimentally?
Structural validation relies on spectroscopic and crystallographic methods:
- NMR : Analyze , , and 2D spectra to confirm substituent positions (e.g., ethoxy and piperidinyl groups).
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement. highlights SHELXL’s robustness for small-molecule refinement, even with twinned data .
- Mass spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF.
Q. What solvent systems are suitable for solubility studies of this compound?
Polar aprotic solvents (e.g., DMSO, DMF) are often effective due to the pyridine ring’s polarity. For aqueous solubility, consider pH adjustments:
- Protonate the piperidine nitrogen in acidic conditions (pH < 3).
- Test solubility gradients using UV-Vis spectroscopy or nephelometry.
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations can map electron density distributions and identify reactive sites:
- Calculate Fukui indices to pinpoint electrophilic/nucleophilic regions.
- Simulate transition states for ethoxy group substitution (e.g., replacing ethoxy with amines).
- Compare with experimental data from , where similar piperidinyl-pyridines undergo oxidation and reduction .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
Contradictions (e.g., unexpected coupling in NMR) may arise from dynamic effects or impurities:
- Variable-temperature NMR : Identify conformational changes in the piperidine ring.
- Isotopic labeling : Use -labeled analogs to clarify nitrogen environments.
- Cross-validate with IR : Confirm functional groups (e.g., C-O stretch of ethoxy at ~1100 cm⁻¹).
Q. How can the compound’s pharmacokinetic properties be assessed in vitro?
- Lipophilicity : Measure logP values via shake-flask or HPLC methods.
- Metabolic stability : Incubate with liver microsomes and quantify degradation via LC-MS.
- Protein binding : Use equilibrium dialysis or ultrafiltration to assess albumin affinity.
Methodological Considerations
Q. Designing a stability study for this compound under varying pH and temperature conditions
- pH range : Test stability at pH 1–10 (simulate gastrointestinal and physiological conditions).
- Temperature : Accelerated degradation studies at 40°C, 60°C, and 80°C.
- Analytical tools : Monitor degradation products via UPLC-MS and assign structures using fragmentation patterns.
Q. Best practices for handling and storing this compound to prevent degradation
- Storage : Keep in amber vials under inert gas (Ar) at –20°C to prevent oxidation.
- Safety : Follow protocols in , including PPE (gloves, goggles) and fume hood use .
- Disposal : Neutralize acidic/basic residues before incineration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
